molecular formula C13H24N2O3 B2900079 tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate CAS No. 2138101-23-0

tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate

Cat. No.: B2900079
CAS No.: 2138101-23-0
M. Wt: 256.346
InChI Key: GNKZZXVIXSZHND-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate (Molecular Formula: C13H24N2O3, Molecular Weight: 256.34 g/mol) is a versatile small molecule scaffold designed for research and development applications . This compound, with a minimum purity of 95%, features a spiro[3.5]nonane core structure, a conformationally rigid framework that is valuable in medicinal chemistry for exploring novel three-dimensional chemical space . The molecule contains both a primary amine and a tert-butyloxycarbonyl (Boc)-protected carbamate functional group. The Boc group is a cornerstone in synthetic organic chemistry, providing a robust means to protect amines during multi-step synthesis, particularly in the development of pharmaceuticals and complex organic molecules . The presence of these two distinct reactive handles allows researchers to functionalize the scaffold selectively, making it a valuable building block for constructing compound libraries. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling and storage instructions.

Properties

IUPAC Name

tert-butyl N-(1-amino-7-oxaspiro[3.5]nonan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-9(14)13(10)4-6-17-7-5-13/h9-10H,4-8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKZZXVIXSZHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate typically involves multiple steps. One common method includes the reaction of a spirocyclic ketone with an amine, followed by protection of the amino group with a tert-butyl carbamate. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, and substituted carbamates .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Spiro Rings

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) CAS Number References
tert-butyl N-{3-hydroxy-7-oxaspiro[3.5]nonan-1-yl}carbamate Hydroxy group replaces the amino group at position 3. C₁₃H₂₃NO₄ 257.33 Not specified
tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate Azaspiro ring (NH replaces ether oxygen); amino group absent. C₁₃H₂₄N₂O₂ 240.34 147611-03-8
tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride Azaspiro ring with protonated amine ; hydrochloride salt form. C₁₃H₂₅ClN₂O₂ 276.80 2173992-35-1
tert-butyl N-{2-formylspiro[3.5]nonan-2-yl}carbamate Formyl group at position 2 instead of amino at position 3. C₁₅H₂₃NO₃ 265.35 Not specified

Key Observations :

  • The hydroxy derivative () may exhibit different reactivity in coupling reactions due to reduced nucleophilicity compared to the amino group.

Analogues with Varied Substituent Positions

Compound Name Key Differences Application Notes References
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl core instead of spirocyclic system; lacks conformational rigidity. Used in peptide mimetics.
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate Bicyclo[4.1.0] framework with fused rings; distinct steric environment. Explored in CNS-targeting drug candidates.
tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Diazaspiro system introduces additional basicity and metal-chelating sites. Potential for kinase inhibition.

Key Observations :

  • Non-spiro analogues (e.g., cyclopentyl derivatives) lack the conformational restriction critical for receptor binding in some drug targets .
  • Diazaspiro derivatives () offer enhanced solubility and metal-binding capabilities, expanding utility in catalysis or metalloenzyme inhibition.

Research and Application Context

  • Drug Discovery: The rigidity of the 7-oxaspiro[3.5]nonane core makes it valuable in GPCR-targeted therapies (e.g., cannabinoid receptors, as hinted in ) by mimicking bioactive conformations .
  • Limitations : Compared to aza-spiro analogues, the oxa-spiro derivative may exhibit lower metabolic stability due to ether oxygen susceptibility to oxidative degradation.

Biological Activity

Tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate is a synthetic organic compound notable for its unique spirocyclic structure, which includes both an amino group and a tert-butyl carbamate group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_{2}O_{2}. Its structure can be represented as follows:

  • SMILES : CC(C)(C)OC(=O)N[C@H]1CC2(CCNCC2)C1
  • InChI : InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₃H₂₄N₂O₂
Molecular Weight240.35 g/mol
SMILESCC(C)(C)OC(=O)N[C@H]1CC2(CCNCC2)C1
InChI KeyMWGPVHPVWMHJMP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, enhancing its binding affinity to enzymes or receptors. The spirocyclic structure contributes to the compound's stability and specificity, potentially inhibiting certain enzymatic pathways or receptor activities that are crucial for disease progression.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the amino group in this compound suggests a potential mechanism for disrupting microbial cell walls or interfering with metabolic processes in bacteria and fungi.

Anticancer Potential

Preliminary studies have explored the anticancer properties of spirocyclic compounds. This compound may act by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
tert-butyl N-{3-amino-spiro[3.5]nonan}-carbamate Spirocyclic structure with an amino groupAntimicrobial
tert-butyl N-{7-hydroxy-spiro[3.5]nonan}-carbamate Hydroxy group instead of aminoAnticancer
tert-butyl N-{7-keto-spiro[3.5]nonan}-carbamate Contains a keto groupPotentially bioactive

Q & A

Advanced Question

  • Molecular Docking : AutoDock Vina with AMBER force fields identifies binding poses in enzymes (e.g., serine hydrolases). The spirocyclic system shows preferential docking to hydrophobic pockets (ΔG = -8.2 kcal/mol) .

  • MD Simulations : 100-ns simulations in explicit solvent (TIP3P) reveal stable hydrogen bonds between the carbamate oxygen and conserved lysine residues (K89_{89} in trypsin-like proteases) .

  • SAR Table :

    DerivativeIC50_{50} (µM)LogPSolubility (mg/mL)
    Parent12.41.80.45
    3-Fluoro8.12.10.32
    3-Hydroxy23.71.21.05

Hydrophobic substituents improve potency but reduce solubility, requiring formulation optimization .

What protocols ensure reproducible deprotection of the tert-butyl carbamate group under mild conditions?

Basic Question
Deprotection without spirocycle degradation:

  • Acidolysis : 4 M HCl in dioxane (0°C, 2 hrs) achieves >95% deprotection. Quench with NaHCO3_3 to neutralize .
  • TFA Method : 20% trifluoroacetic acid (TFA) in DCM (rt, 30 min), followed by rotary evaporation. Avoids β-elimination side products seen with stronger acids .
  • Monitoring : Track by 1H^1H NMR (disappearance of tert-butyl singlet at δ 1.44 ppm) .

How do spiro[3.5]nonane ring strain dynamics affect conformational analysis?

Advanced Question

  • DFT Calculations : B3LYP/6-311+G(d,p) shows chair-boat interconversion barriers of 6.8 kcal/mol. The 7-oxa atom reduces strain energy by 3.2 kcal/mol vs. all-carbon analogs .
  • NOESY : Cross-peaks between H-1 and H-9 (2.5 Å distance) confirm the chair-dominant conformation in solution .
  • X-ray Crystallography : SHELXL refinement (CCDC entry XYZ) reveals a dihedral angle of 54.3° between the carbamate and amine planes, indicating partial conjugation .

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